molecular formula C12H19Cl2N3O2 B1393675 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride CAS No. 1158785-53-5

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B1393675
CAS No.: 1158785-53-5
M. Wt: 308.2 g/mol
InChI Key: ALYIJWXOQQZQJF-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2 and a molecular weight of 308.21 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrobenzyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Nitration of Benzyl Chloride: The starting material, benzyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.

    Formation of Piperidin-4-amine: Piperidin-4-amine is synthesized separately through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Alkylation Reaction: The 3-nitrobenzyl chloride is then reacted with piperidin-4-amine in the presence of a base such as sodium carbonate to form 1-(3-nitrobenzyl)piperidin-4-amine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of 1-(3-nitrobenzyl)piperidin-4-amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and hydrogen peroxide. Major products formed from these reactions include 1-(3-aminobenzyl)piperidin-4-amine and various substituted derivatives .

Scientific Research Applications

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can interact with various receptors and enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds such as:

    1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride: Similar structure but with the nitro group in the para position.

    1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride: Similar structure but with a chloro group instead of a nitro group.

    1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride: Similar structure but with a methoxy group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYIJWXOQQZQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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